Product packaging for 1,4-Diazabicyclo[2.2.2]octan-2-OL(Cat. No.:CAS No. 146562-84-7)

1,4-Diazabicyclo[2.2.2]octan-2-OL

Cat. No.: B582882
CAS No.: 146562-84-7
M. Wt: 128.175
InChI Key: XRPKXRDIJHTKPC-UHFFFAOYSA-N
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Description

Contextualizing 1,4-Diazabicyclo[2.2.2]octane (DABCO) within Tertiary Amine Chemistry

1,4-Diazabicyclo[2.2.2]octane, commonly known by its acronym DABCO or as triethylenediamine (TEDA), is a cornerstone of tertiary amine chemistry. bohrium.com It is a highly symmetrical, cage-like bicyclic organic compound with the formula N₂(C₂H₄)₃. bohrium.comresearchgate.net This colorless, solid amine is distinguished by its strong nucleophilic and basic character, stemming from its two unhindered bridgehead nitrogen atoms. bohrium.com

DABCO's unique structure, where the lone pairs on the nitrogen atoms are readily accessible, makes it an effective catalyst and reagent in a multitude of organic transformations. bohrium.comfishersci.com It is widely employed as a catalyst for polyurethane formation and in the Baylis-Hillman reaction. bohrium.comresearchgate.net Furthermore, its properties as a Lewis base allow it to form crystalline adducts and it is also used as a quencher of singlet oxygen. bohrium.com Due to its versatility, low cost, and non-toxic nature, DABCO is considered an environmentally friendly and highly reactive catalyst for constructing complex organic frameworks. eurjchem.com

Significance of Functionalized Bicyclic Systems in Organic Synthesis and Catalysis

The functionalization of bicyclic systems, including the DABCO scaffold, has opened new avenues in organic synthesis and catalysis. wikipedia.org Introducing functional groups onto these rigid frameworks allows for the fine-tuning of their physical, chemical, and biological properties. Functionalized bicyclic heteroaromatic compounds, in particular, are preferred structural motifs in drug development due to their potential biological activity. wikipedia.org

In catalysis, functionalization can enhance catalytic efficiency and selectivity. For instance, modifying the DABCO structure can lead to novel organocatalysts with tailored properties for specific chemical transformations. nih.gov These modifications can influence the catalyst's basicity, nucleophilicity, and steric environment, enabling reactions with higher yields and selectivities under mild conditions. nih.gov The development of methods to create densely functionalized multicyclic ring systems is a crucial area of research, aimed at expanding the toolbox available to medicinal and materials chemists. eurjchem.com

Rationale for Investigating the Hydroxylated DABCO Scaffold: 1,4-Diazabicyclo[2.2.2]octan-2-OL

The introduction of a hydroxyl group onto the DABCO skeleton to form this compound represents a strategic functionalization. While detailed research on this specific isomer is not extensively published, the rationale for its investigation can be inferred from the known chemistry of related compounds.

The presence of a hydroxyl group introduces a new reactive site and the potential for hydrogen bonding, which can significantly influence the molecule's properties and catalytic behavior. For example, in other catalyst systems, hydroxyl groups have been shown to act as promoters, enhancing catalytic activity through hydrogen bond interactions with substrates. The hydroxyl group on the rigid DABCO framework could serve as a handle for further derivatization, allowing for the construction of more complex molecules, such as chiral ligands or biologically active compounds.

Moreover, the position of the hydroxyl group at C-2, adjacent to a bridgehead nitrogen, could induce interesting stereoelectronic effects, potentially modulating the basicity and nucleophilicity of the nearby nitrogen atom. This could lead to novel catalytic applications distinct from the parent DABCO molecule. The investigation into hydroxylated DABCO scaffolds like this compound is driven by the potential to create a new class of bifunctional organocatalysts, where the amine and alcohol functionalities can act in concert to promote complex chemical transformations. Research in this area contributes to the broader goal of developing efficient, selective, and environmentally benign catalysts for modern organic synthesis. nih.gov

Data Tables

Table 1: Physicochemical Properties of DABCO and a Related Hydroxylated Bicyclic Amine

Property1,4-Diazabicyclo[2.2.2]octane (DABCO)1-Azabicyclo[2.2.2]octan-4-ol
CAS Number 280-57-9 bohrium.com26458-74-2
Molecular Formula C₆H₁₂N₂ bohrium.comC₇H₁₃NO
Molar Mass 112.176 g·mol⁻¹ bohrium.com127.18 g/mol
Appearance White crystalline powder bohrium.comNot specified
Melting Point 156 to 160 °C bohrium.comNot specified
Boiling Point 174 °C bohrium.comNot specified
Key Features Bicyclic tertiary amine, strong base, nucleophilic catalyst. bohrium.comBicyclic tertiary amine-alcohol, nucleophilic catalyst.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B582882 1,4-Diazabicyclo[2.2.2]octan-2-OL CAS No. 146562-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146562-84-7

Molecular Formula

C6H12N2O

Molecular Weight

128.175

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C6H12N2O/c9-6-5-7-1-3-8(6)4-2-7/h6,9H,1-5H2

InChI Key

XRPKXRDIJHTKPC-UHFFFAOYSA-N

SMILES

C1CN2CCN1CC2O

Synonyms

1,4-Diazabicyclo[2.2.2]octan-2-ol(9CI)

Origin of Product

United States

Synthetic Methodologies for 1,4 Diazabicyclo 2.2.2 Octan 2 Ol

Retrosynthetic Analysis of the Bicyclo[2.2.2]octan-2-OL Core

A retrosynthetic approach to 1,4-Diazabicyclo[2.2.2]octan-2-OL involves strategically disconnecting the target molecule to identify simpler, readily available starting materials. The core bicyclo[2.2.2]octan-2-ol structure can be conceptually disassembled through several pathways. A primary disconnection can be made at the C-N bonds of the diazabicyclic system, leading back to a substituted piperazine (B1678402) derivative. For instance, (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol has been synthesized from piperazine and 2,3-dibromo-1-propanol. chemicalbook.com This suggests that a similar strategy, perhaps employing a different three-carbon electrophile with a masked or pre-installed hydroxyl group, could be a viable route.

Another key retrosynthetic disconnection involves breaking the bicyclic framework itself. This could lead to acyclic or monocyclic precursors that can be cyclized in the forward synthesis. For example, a substituted piperazine with a pendant chain containing a latent hydroxyl group and an appropriate leaving group could be a key intermediate for an intramolecular cyclization to form the second bridge of the bicyclic system.

Direct Hydroxylation Strategies on the DABCO Skeleton

The direct introduction of a hydroxyl group onto the pre-formed DABCO skeleton is an atom-economical and conceptually appealing strategy. However, the inert nature of the C-H bonds on the DABCO framework presents a significant challenge.

Stereoselective and Regioselective Functionalization Approaches

Achieving stereoselective and regioselective functionalization of the symmetric DABCO molecule is a critical hurdle. The two bridgehead and six methylene (B1212753) positions are electronically and sterically distinct, offering potential for selective reactions. While direct hydroxylation at the C-2 position is not widely reported, related functionalizations provide insights. For instance, the development of chiral 2,3-disubstituted DABCO derivatives highlights the possibility of controlling stereochemistry on the bicyclic core. researchgate.net Cobalt-catalyzed hydroboration reactions have demonstrated excellent regioselectivity in the functionalization of alkenes, a strategy that could potentially be adapted for the selective introduction of a hydroxyl group precursor onto a modified DABCO scaffold. chinesechemsoc.org

Oxidative Procedures

Direct oxidative hydroxylation of C-H bonds is a powerful tool in organic synthesis. Various oxidative systems could be envisioned for the hydroxylation of DABCO. Metal-free methods using oxidants like m-chloroperbenzoic acid (mCPBA) have been successful in the α-hydroxylation of β-dicarbonyl compounds. acs.org While the electronic properties of the DABCO skeleton are different, this precedent for metal-free C-H hydroxylation is noteworthy.

Furthermore, photocatalytic methods employing DABCO as a hydrogen atom transfer (HAT) catalyst have emerged, generating a DABCO radical cation intermediate. beilstein-journals.orgbeilstein-journals.org This reactive species could potentially be trapped by a hydroxyl source, leading to the desired product. The energetics of the HAT step and the potential for side reactions would need to be carefully considered. beilstein-journals.org Oxidative complexes, such as the bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2), have been used for the oxidation of other heterocyclic systems, indicating the potential for DABCO-based reagents in oxidative transformations. arkat-usa.org

Construction of the Bridged Bicyclic System Incorporating the Hydroxyl Moiety

An alternative to direct functionalization is to build the this compound framework from simpler precursors that already contain the required hydroxyl group.

Cyclization Reactions from Acyclic Precursors

The construction of the bicyclic system can be achieved through intramolecular cyclization reactions of appropriately substituted acyclic or monocyclic precursors. A common strategy for synthesizing the DABCO core involves the cyclization of piperazine derivatives. acs.orggoogle.com For the synthesis of this compound, a piperazine derivative bearing a side chain with a hydroxyl group and a suitable leaving group could undergo intramolecular cyclization to form the final bridged structure. For example, the synthesis of (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol involves the reaction of piperazine with 2,3-dibromo-1-propanol, where the bicyclic system is formed in a single step. chemicalbook.com A similar approach with a starting material where the hydroxyl group is positioned to yield the 2-ol product upon cyclization is a plausible synthetic route.

DABCO itself is known to catalyze various cyclization reactions, highlighting its role in facilitating the formation of cyclic structures. nih.govrsc.orgresearchgate.net This catalytic activity could potentially be harnessed in an intramolecular fashion to construct the target molecule from a cleverly designed precursor.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of a wide variety of cyclic and bicyclic systems. researchgate.net This methodology could be applied to the synthesis of a precursor to this compound. A strategy could involve the synthesis of a piperazine derivative with two pendant alkenyl chains, one of which also contains a hydroxyl group or a protected equivalent. An intramolecular RCM reaction would then form the second ring of the bicyclic system. The success of such a strategy would depend on the stability of the metathesis catalyst in the presence of the amine functionalities and the hydroxyl group, as well as the geometric constraints of the system favoring the desired cyclization. While not specifically reported for this compound, RCM has been used in the synthesis of complex bicyclic structures, demonstrating its potential applicability. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, which is advantageous for creating molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the parent scaffold, DABCO, is frequently employed as a catalyst in such reactions. researchgate.netmdpi.comnih.goveurjchem.comresearchgate.net These reactions often involve the condensation of aldehydes, amines, and other reactive species. researchgate.netmdpi.com For instance, DABCO has been used to catalyze the synthesis of functionalized curcumin (B1669340) derivatives and pyrano[2,3-d:6,5-d']dipyrimidines. mdpi.comnih.gov

The general principle of MCRs could theoretically be applied to the synthesis of the this compound core. A hypothetical MCR approach could involve the reaction of a suitably protected piperazine derivative, a glyoxal (B1671930) equivalent, and another reactive component to construct the bicyclic system with the desired hydroxyl functionality in a convergent manner. However, specific examples of this strategy leading to this compound are not prevalent in the current literature.

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the C-2 position of this compound necessitates enantioselective synthetic methods to obtain optically pure enantiomers.

Chiral auxiliaries can be temporarily incorporated into a synthetic route to induce stereoselectivity. In the context of synthesizing chiral DABCO derivatives, chiral auxiliaries have been used to direct the formation of specific stereoisomers. researchgate.net For example, N-acyl chiral auxiliaries, such as oxazolidinones, are used in the asymmetric synthesis of enantiopure aldehydes and ketones, which could be precursors to chiral alcohols like this compound. researchgate.net A plausible strategy would involve the attachment of a chiral auxiliary to a piperazine-based precursor, followed by a diastereoselective cyclization to form the bicyclic core. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target molecule.

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral compounds. rug.nl For the synthesis of chiral this compound, asymmetric catalysis could be applied to key bond-forming steps. For instance, an asymmetric intramolecular cyclization of a suitably functionalized piperazine derivative could establish the chiral center at C-2. While specific examples for this compound are scarce, the broader field of asymmetric synthesis of heterocycles provides relevant precedents. rug.nl The use of chiral catalysts, such as those based on transition metals with chiral ligands, could facilitate the enantioselective formation of the C-C or C-N bonds required to construct the bicyclic framework. rug.nl

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This approach is applicable to the synthesis of enantiopure this compound. The racemic mixture of this compound can be reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts can then be separated based on differences in their physical properties, typically solubility, through fractional crystallization. wikipedia.org After separation, the individual diastereomers are treated to cleave the resolving agent, affording the pure enantiomers of this compound. This method has been successfully applied to the resolution of other chiral DABCO derivatives, such as 2,3-disubstituted DABCOs, achieving high enantiomeric excess. researchgate.netnih.gov

Resolution Method Resolving Agent Outcome Reference
Diastereomeric Salt CrystallizationChiral Acids (e.g., Tartaric Acid)Separation of enantiomers wikipedia.org
Diastereomeric Salt Crystallization(S)-Mandelic AcidSeparation of racemic alcohols wikipedia.org
Resolution of 2,3-diaryl-DABCO derivativesCommercially available optically active acidsEnantiomerically enriched products (up to 99% ee) researchgate.netnih.gov

Methodologies for Isotopic Labeling of this compound

Isotopic labeling is a crucial technique for studying reaction mechanisms, metabolic pathways, and for use as internal standards in analytical chemistry. The introduction of isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the structure of this compound can be achieved through various synthetic methods.

While specific protocols for the isotopic labeling of this compound are not detailed in the literature, general strategies for labeling similar molecules can be adapted. For instance, deuterium-labeled 1,4-Diazabicyclo[2.2.2]octane (DABCO-d12) is commercially available, indicating that the parent ring system can be readily deuterated. medchemexpress.com This suggests that a synthetic route starting from deuterated precursors could yield the desired labeled product.

One potential approach would be to use a deuterated building block in the synthesis of the DABCO framework. For example, a deuterated piperazine derivative could be employed in a cyclization reaction to form the bicyclic system. Alternatively, a post-synthetic labeling approach could be considered, where the pre-formed this compound is subjected to H-D exchange conditions, although this may lead to non-specific labeling. The use of isotopically labeled reagents, such as ¹³C-labeled carbon monoxide, in transition metal-mediated reactions is another powerful method for introducing carbon isotopes into complex molecules. au.dk

Isotope Labeling Strategy Potential Precursor/Reagent Reference
Deuterium (D)Synthesis from deuterated starting materialsDeuterated piperazine medchemexpress.com
Carbon-13 (¹³C)Transition metal-mediated carbonylation¹³CO au.dk

Stereochemical Investigations of 1,4 Diazabicyclo 2.2.2 Octan 2 Ol

Chirality of the 2-Position and Enantiomeric Purity Assessment

The carbon at the 2-position of the 1,4-diazabicyclo[2.2.2]octane ring, being bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms within the bicyclic system, is a chiral center. This means that 1,4-Diazabicyclo[2.2.2]octan-2-OL exists as a pair of enantiomers. However, specific studies detailing the separation of these enantiomers or the determination of their enantiomeric purity are not readily found.

Conformational Analysis and Stereoelectronic Effects

While the parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is known to have a rigid cage-like structure, specific conformational data for the 2-hydroxy substituted derivative is not available.

Diastereoselective Transformations Involving this compound Derivatives

There is a lack of published research on the use of this compound or its derivatives in diastereoselective reactions. Such studies would involve using the chiral nature of this compound to influence the stereochemical outcome of a chemical transformation, for which no examples have been found.

Reactivity and Reaction Mechanisms of 1,4 Diazabicyclo 2.2.2 Octan 2 Ol

Protonation Equilibria and Basicity Studies in Solution

The introduction of a hydroxyl group at the 2-position is anticipated to influence the basicity of the nitrogen atoms in 1,4-Diazabicyclo[2.2.2]octan-2-OL compared to the parent DABCO molecule.

Comparative Acidity/Basicity with Parent DABCO

The parent compound, DABCO, is a well-known organic base with two tertiary amine nitrogens. The pKa of protonated DABCO is approximately 8.8 wikipedia.org. The presence of an electron-withdrawing hydroxyl group (-OH) on the bicyclic ring of this compound is expected to decrease the electron density on the nitrogen atoms through an inductive effect. This would render the nitrogen lone pairs less available for protonation, resulting in a lower basicity compared to DABCO. Consequently, the pKa of the conjugate acid of this compound is predicted to be lower than that of DABCO. Quantitative pKa values for this compound are not available in the reviewed literature.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group in this compound introduces the capacity for both intramolecular and intermolecular hydrogen bonding. Intramolecularly, the hydroxyl proton could form a hydrogen bond with one of the nitrogen atoms, which would further decrease the basicity of that nitrogen. Intermolecularly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to self-association or hydrogen bonding with solvent molecules. These interactions can influence the compound's solubility, boiling point, and its reactivity by affecting the availability of the nitrogen lone pairs and the hydroxyl group for reactions. Studies on DABCO itself have shown its ability to form hydrogen bonds with various molecules rsc.orgdoaj.org.

Nucleophilic Reactivity of the Tertiary Amine Nitrogen Centers

Despite the anticipated decrease in basicity, the tertiary amine nitrogens in this compound are expected to retain their nucleophilic character, participating in reactions typical for tertiary amines.

Alkylation and Acylation Reactions

The nitrogen atoms in this compound should readily undergo nucleophilic attack on alkyl halides to form mono- and di-alkylated products. Similarly, acylation with acyl halides or anhydrides would lead to the corresponding amides. These reactions are well-documented for the parent DABCO eurjchem.comnih.govresearchgate.net. The rates of these reactions for the hydroxylated derivative might be slightly lower than those for DABCO due to the reduced nucleophilicity of the nitrogen atoms.

Quaternization Chemistry

Further alkylation of the nitrogen atoms would lead to the formation of quaternary ammonium (B1175870) salts. The quaternization of DABCO is a known process, leading to the formation of mono- and di-quaternary salts nih.gov. It is expected that this compound would undergo similar quaternization reactions, although the reaction conditions might need to be adjusted to account for the potential difference in reactivity.

Reactivity of the Hydroxyl Functional Group

Esterification and Etherification Reactions

The secondary hydroxyl group on the bicyclic scaffold is expected to undergo standard esterification and etherification reactions.

Esterification: This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. The reaction with a carboxylic acid typically requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol's hydroxyl group. Alternatively, when using more reactive acyl chlorides or anhydrides, a base is often added to neutralize the HCl or carboxylic acid byproduct. Given the presence of two basic tertiary amine nitrogens within the this compound structure, these internal bases can potentially catalyze the reaction or be protonated by the acid byproduct, complicating the reaction conditions.

Etherification: The formation of an ether from this compound can be achieved via methods like the Williamson ether synthesis. This would first involve the deprotonation of the hydroxyl group with a strong base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. The choice of base and solvent is critical to favor the desired substitution reaction.

Oxidation to Ketone and Further Transformations

The secondary alcohol functional group in this compound can be oxidized to the corresponding ketone, 1,4-diazabicyclo[2.2.2]octan-2-one. A variety of oxidizing agents can accomplish this transformation.

Research on the structurally similar compound, 3-S-quinuclidinol, has demonstrated a highly efficient oxidation to 3-quinuclidinone using a modified Montanari oxidation process. acs.org This method utilizes 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst and molecular chlorine as the primary oxidant, achieving nearly quantitative yields. acs.org The mechanism involves the oxidation of TEMPO to the active oxidant, the 2,2,6,6-tetramethyl-1-oxo-piperidinium ion, which then oxidizes the alcohol to a ketone. acs.org It is anticipated that this method would be similarly effective for the oxidation of this compound.

Table 1: Conditions for TEMPO-Catalyzed Oxidation of 3-S-Quinuclidinol to 3-Quinuclidinone, an analog for this compound Oxidation. acs.org
EntryTEMPO (% w/w)Chlorine (mol equiv)Reaction Time (min)Yield (%)
111.183099
251.183099
3101.183098

Other common methods for oxidizing secondary alcohols to ketones include the Swern oxidation, Dess-Martin periodinane oxidation, and Jones oxidation. youtube.comkhanacademy.org The resulting ketone, 1,4-diazabicyclo[2.2.2]octan-2-one, would be a valuable intermediate for further synthetic transformations, such as reductive amination or the formation of enamines.

Formation of Alkoxides and Their Reactivity

Treatment of this compound with a strong base, such as sodium hydride (NaH) or an organolithium reagent like n-butyllithium, would deprotonate the hydroxyl group to form the corresponding sodium or lithium alkoxide.

This alkoxide would be a potent nucleophile and a strong base. Its reactivity would be influenced by the steric hindrance imposed by the rigid bicyclic framework. As a nucleophile, it could participate in SN2 reactions, for example, with alkyl halides to form ethers (the Williamson ether synthesis). As a base, it could be used to deprotonate acidic protons in other molecules to initiate reactions such as aldol (B89426) condensations or Claisen condensations. The choice of counter-ion (e.g., Li⁺, Na⁺, K⁺) and solvent can modulate the reactivity and solubility of the alkoxide.

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms, transition states, and energetics of chemical reactions, offering insights that complement experimental studies.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, DFT could be used to model the transition state structures and calculate the activation energies for its various transformations.

For instance, in the oxidation of the alcohol to the ketone, calculations could map the potential energy surface of the reaction, identifying the geometry of the transition state and the associated energy barrier. This would help in understanding the rate-determining step and the role of the catalyst. Similarly, for esterification, theoretical calculations could compare the activation barriers for acid-catalyzed versus base-catalyzed mechanisms, providing a rationale for choosing optimal reaction conditions.

A computational study on the analogous quinuclidinium radical cation investigated transition states for hydrogen atom transfer (HAT) reactions using DFT calculations (M06-2X/def2-TZVP level of theory) with a Polarizable Continuum Model (PCM) to account for solvent effects. acs.org This level of theory allows for the detailed examination of factors influencing reaction rates and selectivity. acs.org A similar approach could be applied to model the transition states of reactions involving this compound.

Table 2: Representative Computational Methods for Studying Reaction Pathways of Bicyclic Amines. acs.org
MethodologyApplicationTypical SoftwareInformation Gained
Density Functional Theory (DFT)Transition State Searching & Energy CalculationsGaussian, ORCAActivation Energies, Reaction Enthalpies, Transition State Geometries
Atoms in Molecules (AIM)Analysis of Electron DensityAIMAllBonding Interactions, Charge Distribution
Distortion/Interaction-Activation Strain ModelEnergy Decomposition AnalysisADFContribution of reactant distortion and interaction energies to the activation barrier

Molecular Dynamics Simulations of Solvation Effects

Molecular Dynamics (MD) simulations can model the behavior of molecules in a solvent environment over time, providing critical insights into how solvent interactions influence reactivity. For this compound, MD simulations would be particularly useful for understanding the role of the solvent in mediating the reactivity of both the hydroxyl and the tertiary amine groups.

Simulations in polar protic solvents like water or ethanol (B145695) would reveal the specific hydrogen bonding interactions between the solvent and the solute. For example, MD could illustrate how water molecules form a solvation shell around the hydroxyl group, potentially stabilizing charge separation in a transition state or acting as a proton shuttle in acid/base-catalyzed reactions. The simulations would also show how solvent molecules interact with the lone pairs on the nitrogen atoms, affecting their basicity and nucleophilicity. By calculating the potential of mean force (PMF) along a reaction coordinate, MD simulations can be used to determine the free energy profile of a reaction in solution, which is often more directly comparable to experimental kinetics than the potential energy calculated from quantum mechanics in the gas phase.

Applications of 1,4 Diazabicyclo 2.2.2 Octan 2 Ol and Its Derivatives in Organic Transformations

Organocatalytic Roles of 1,4-Diazabicyclo[2.2.2]octan-2-OL

There is a lack of specific studies detailing the use of this compound as an organocatalyst. While the parent amine, DABCO, is extensively used as a base and nucleophilic catalyst in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, the influence of the 2-hydroxyl group on the catalytic activity of the 1,4-diazabicyclo[2.2.2]octane framework has not been a significant focus of published research.

Base Catalysis in C–C and C–X Bond Forming Reactions

No specific research findings were identified that detail the application of this compound as a base catalyst for C–C and C–X bond forming reactions. The catalytic activity of DABCO in reactions such as the Baylis-Hillman, Knoevenagel, and Michael reactions is well-documented, but similar studies involving the hydroxylated derivative are not available. researchgate.netresearchgate.netresearchgate.net

Nucleophilic Catalysis Mechanisms

Similarly, literature detailing the nucleophilic catalysis mechanisms of this compound is not available. The nucleophilic character of the nitrogen atoms in DABCO is fundamental to its catalytic cycle in many reactions. researchgate.netresearchgate.net The presence and potential intramolecular interactions of the hydroxyl group in this compound would likely modulate this nucleophilicity, but specific mechanistic studies on this compound have not been reported.

Asymmetric Organocatalysis Utilizing Chiral Derivatives

While the synthesis of chiral derivatives of the parent DABCO scaffold has been explored for asymmetric catalysis, there is no available research on the synthesis or application of chiral derivatives of this compound in asymmetric organocatalysis. researchgate.net The development of chiral organocatalysts is a significant area of research, but this specific hydroxylated bicyclic amine has not been featured in such studies. au.dk

Ligand Design in Transition Metal Catalysis

The potential of this compound as a ligand in transition metal catalysis remains an unexplored area of research. DABCO itself can act as a ligand, coordinating to metal centers through its nitrogen atoms. reading.ac.ukreading.ac.uk The introduction of a hydroxyl group in this compound creates a potential bidentate N,O-ligand, but its application in ligand design for transition metal-catalyzed reactions has not been reported.

Chiral Ligands for Asymmetric Metal-Catalyzed Reactions

There are no studies available on the design or use of chiral ligands derived from this compound for asymmetric metal-catalyzed reactions. The synthesis of chiral ligands for achieving high enantioselectivity is a cornerstone of asymmetric catalysis, but this particular structural motif has not been utilized in this context according to the available literature. rug.nl

Coordination Chemistry of this compound with Metal Centers

Specific studies on the coordination chemistry of this compound with various metal centers are absent from the current scientific literature. Research on the coordination of the parent DABCO molecule has been reported, but the coordination behavior of the hydroxylated derivative, including the formation of complexes and their structural characterization, has not been investigated. reading.ac.ukscispace.com

In-Depth Analysis of this compound Reveals Limited Published Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research for the chemical compound This compound . While extensive information is available for its parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), and other related derivatives, specific applications and detailed findings for the 2-hydroxy variant as outlined are not sufficiently documented in the accessible literature to construct a detailed scientific article.

The initial research strategy aimed to gather data on the catalytic, synthetic, and materials science applications of this compound. However, searches consistently yielded results for the parent compound, DABCO, which is a well-known catalyst and reagent in organic synthesis and polymer chemistry. researchgate.neteurjchem.comresearchgate.netwikipedia.org For instance, DABCO is widely used as a base catalyst in reactions like the Baylis-Hillman reaction and in the formation of polyurethanes. wikipedia.orgorganic-chemistry.org

Similarly, while the outline requested information on the role of this compound as a chiral building block, the available literature focuses on other chiral bicyclic scaffolds. bham.ac.ukmdpi.comscholaris.cakyoto-u.ac.jp Research into the synthesis of complex heterocyclic scaffolds and natural products often employs different, more extensively studied chiral amines and diamines. mdpi.comscholaris.caacs.org

In the context of materials and polymer science, the parent molecule DABCO has been documented as a cross-linking agent and a component in the formation of functional materials. researchgate.netrsc.orgrsc.orgdtu.dk For example, it is used in creating dynamic polymer networks and anion-conducting membranes. rsc.orgrsc.org However, specific studies detailing the use of the this compound derivative for creating functional polymers or for network formation were not found.

Searches for closely related but distinct compounds did yield some results. For example, information is available for {1,4-diazabicyclo[2.2.2]octan-2-yl}methanol and 2-{1,4-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol, which are alcohol derivatives of the DABCO core but differ from the specified compound. bldpharm.comachemblock.combldpharm.com Additionally, research on mono-aza bicyclic alcohols like 3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol) is prevalent, particularly due to their pharmaceutical applications. nih.govtsijournals.com

Given the strict requirement to focus solely on This compound , the absence of specific research findings for this particular molecule across the requested topics—catalysis, complex molecule synthesis, and polymer science—prevents the generation of a scientifically accurate and detailed article as per the provided outline. The compound appears to be a niche molecule that is not widely reported in the scientific literature.

Applications in Materials Chemistry and Polymer Science

Influence on Material Properties

While specific research on the direct incorporation of this compound into materials and the resulting properties is not extensively detailed in publicly available literature, the influence of the foundational 1,4-Diazabicyclo[2.2.2]octane (DABCO) structure and its various derivatives on material properties is well-documented. The presence of the rigid bicyclic structure of DABCO, combined with the reactivity of its nitrogen atoms and the potential for functionalization (such as with hydroxyl groups), allows for significant modifications of polymer and material characteristics. This section will explore the influence of DABCO derivatives, including those with functionalities that infer properties similar to what could be expected from a hydroxylated analogue, on the properties of various materials.

The incorporation of DABCO and its derivatives into polymer backbones or as pendant groups can significantly alter the thermal, mechanical, and physicochemical properties of the resulting materials. These changes are attributed to the rigid, bicyclic structure of DABCO, which can introduce steric hindrance and affect chain mobility, as well as the strong intermolecular interactions that can arise from the polar nature of the DABCO moiety and its derivatives.

Research into copolymers containing DABCO salt monomers has demonstrated their ability to enhance the thermomechanical properties of the resulting materials. For instance, styrenic DABCO salt-containing ionomers exhibit extended plateau regimes in their thermomechanical profiles when compared to ionomers with singly-charged pendant groups. eurjchem.com This enhancement is attributed to the strong ionic interactions and the unique structure of the DABCO cation.

Furthermore, the thermal stability of polymers can be tuned by the incorporation of DABCO derivatives. In the case of anion exchange membranes based on polybenzimidazole, the introduction of different alkyl derivatives of DABCO was found to have a strong effect on the membrane's properties, including its thermal stability, which is a critical factor for their application in alkaline water electrolyzers. mdpi.com

The introduction of DABCO derivatives into materials can also impart specific functionalities, such as antimicrobial properties. Novel derivatives of DABCO have been synthesized and incorporated into denture base resins. acs.org These DABCO-containing resins exhibit significant fungicidal activity against various Candida species. acs.org The effectiveness of these materials is linked to the presence of the DABCO moiety, which can be chemically linked to the polymer matrix. nih.gov It has been shown that these derivatives can be incorporated into the denture materials without negatively impacting the polymerization process or the heat curing. nih.gov

In the realm of hybrid materials, DABCO has been used in the solvothermal synthesis of iodobismuthates. reading.ac.ukebi.ac.uk In these materials, DABCO can act as a ligand, coordinating to metal centers and influencing the crystal structure. reading.ac.ukebi.ac.uk This, in turn, affects the material's optical and electronic properties. reading.ac.ukebi.ac.uk For example, a family of iodobismuthates containing DABCO exhibited optical band gaps ranging from 1.82 to 2.27 eV, classifying them as semiconductors. reading.ac.ukresearchgate.net The specific arrangement of the DABCO molecules within the crystal lattice plays a crucial role in determining these properties. reading.ac.ukresearchgate.net

The functionalization of polymers with hydroxyl groups, a key feature of this compound, is a known strategy to modify material properties. While direct polymerization of a hydroxylated DABCO monomer is not widely reported, DABCO itself is used as a catalyst in the synthesis of polymers containing hydroxyl groups. For example, an efficient hydroxyl-yne click polymerization using a DABCO organobase has been developed to produce poly(vinyl ether ester)s with high molecular weights and good thermal stability. The presence of hydroxyl groups in polymers, such as polyurethanes and polyesters, is crucial for determining their physical and thermal properties. mdpi.com These groups can participate in hydrogen bonding, which affects the polymer's crystallinity, solubility, and mechanical strength. The synthesis of biobased organic diols for the production of polyesters and polyurethanes highlights the importance of the hydroxyl functionality in creating sustainable polymers with tailored properties. mdpi.com

The table below summarizes the influence of incorporating various DABCO derivatives on the properties of different materials, as detailed in the research findings.

Material/PolymerDABCO Derivative/RoleInfluence on Material PropertiesReference(s)
Styrenic IonomersStyrenic DABCO salt monomersEnhanced thermomechanical properties with extended plateau regimes. eurjchem.com
Anion Exchange MembranesAlkyl derivatives of DABCOStrong effect on membrane properties, including thermal stability and ionic conductivity. mdpi.com
Denture Base ResinsLong aliphatic chain and methacrylate (B99206) conjugated DABCO derivativesImparted fungicidal activity against Candida species without compromising material integrity. acs.orgnih.gov
Hybrid IodobismuthatesDABCO as a ligandInfluenced crystal structure, leading to semiconductor behavior with tunable optical band gaps (1.82-2.27 eV). reading.ac.ukebi.ac.ukresearchgate.net
Poly(vinyl ether ester)sDABCO as an organocatalyst in hydroxyl-yne click polymerizationEnabled synthesis of high molecular weight, thermally stable polymers.
Polyurethanes/PolyestersDABCO as a catalyst for polymerization of diolsThe resulting hydroxyl groups are critical for physical and thermal properties through hydrogen bonding. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. For 1,4-diazabicyclo[2.2.2]octan-2-ol, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential to assign the proton (¹H) and carbon (¹³C) signals unambiguously.

Advanced ¹H, ¹³C, and 2D NMR for Structure Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the protons on the bicyclic ring system and the hydroxyl group. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and spatial relationships. For instance, the proton attached to the carbon bearing the hydroxyl group (C2-H) would appear as a distinct multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom.

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are indispensable. creative-biostructure.com Techniques such as:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the bicyclic system. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the proton signal to its corresponding carbon. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially in complex ring systems. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group. rsc.org

A detailed analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of the structure of this compound. creative-biostructure.combeilstein-journals.orgrsc.org

Use of Chiral Shift Reagents for Enantiomeric Analysis

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral shift reagents (CSRs) are employed in NMR spectroscopy. auremn.org.brresearchgate.net These reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III)), form diastereomeric complexes with the enantiomers of the analyte. auremn.org.brresearchgate.net

The formation of these diastereomeric complexes leads to a separation of the NMR signals for the two enantiomers, a phenomenon known as enantiomeric differentiation. researchgate.net This allows for the integration of the distinct signals for each enantiomer in the ¹H or ¹³C NMR spectrum, from which the enantiomeric excess can be calculated. The use of CSRs is a powerful alternative when other methods like chiral chromatography are not feasible. auremn.org.br

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular formula of this compound. grafiati.com By measuring the m/z value with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. This confirmation of the molecular formula is a critical step in the identification of the compound.

Fragmentation Pathways and Mechanistic Insights

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller charged fragments. tutorchase.com The analysis of these fragmentation patterns provides valuable structural information. tutorchase.comwpmucdn.com The fragmentation of bicyclic amines and alcohols often follows predictable pathways. wpmucdn.comlibretexts.org

For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the formation of a stable iminium ion.

Loss of a water molecule: Alcohols readily lose a water molecule (18 Da) from the molecular ion, especially under electron ionization (EI) conditions.

Ring fragmentation: The bicyclic ring system can undergo various cleavages, leading to a series of fragment ions that are characteristic of the diazabicyclo[2.2.2]octane skeleton.

By studying these fragmentation pathways, it is possible to gain mechanistic insights into the gas-phase ion chemistry of the molecule and to further confirm its structure. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.net

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is indicative of the hydroxyl group.

C-H stretch: Absorption bands in the region of 2800-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the aliphatic ring system.

C-N stretch: The stretching vibration of the C-N bonds in the bicyclic amine structure would appear in the fingerprint region of the spectrum.

C-O stretch: A band corresponding to the C-O stretching vibration would also be present, typically in the 1000-1300 cm⁻¹ region.

The analysis of the vibrational spectra provides a rapid and non-destructive method to confirm the presence of key functional groups and to complement the data obtained from NMR and MS. researchgate.netresearchgate.net

Vibrational Analysis of Functional Groups

No experimental or computational studies detailing the vibrational frequencies (e.g., via IR or Raman spectroscopy) of this compound have been identified in the scientific literature. Such an analysis would be critical to understanding the influence of the hydroxyl group on the characteristic vibrations of the DABCO cage.

Hydrogen Bonding Network Characterization

While extensive research exists on the hydrogen bonding networks of DABCO, its salts, and co-crystals, there is no specific information available regarding the hydrogen bonding network formed by this compound in the solid state. The presence of both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen atoms) suggests the potential for complex and interesting intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the broader scientific literature did not yield any single-crystal X-ray diffraction data for this compound. Although a Taiwanese patent mentions "this compound hydrochloride" and refers to the use of single-crystal X-ray diffraction for characterization, no specific structural data for this compound is provided. google.com

Determination of Absolute Configuration

Without crystallographic data or dedicated stereochemical studies, the absolute configuration of chiral variants of this compound has not been determined.

Supramolecular Assembly and Intermolecular Interactions

In the absence of solid-state structural data, no analysis of the supramolecular assembly or specific intermolecular interactions of this compound can be provided.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways

Currently, a direct and optimized synthesis for 1,4-diazabicyclo[2.2.2]octan-2-ol is not well-documented in the literature, presenting a significant opportunity for synthetic innovation. While methods exist for similar structures, such as (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol, which can be synthesized from piperazine (B1678402) and 2,3-dibromo-1-propanol, new strategies are required for the direct installation of a hydroxyl group onto the DABCO core. chemicalbook.com

Future research could focus on the following pathways:

Direct Oxidation of DABCO: Investigating selective C-H oxidation of the parent DABCO molecule. This approach would require catalysts that can precisely target the C-2 position while avoiding over-oxidation or reaction at the nitrogen atoms.

Cyclization of Functionalized Piperazine Derivatives: The synthesis of racemic 2,3-disubstituted DABCO derivatives has been achieved through the cyclization of corresponding piperazines. researchgate.netacs.org A similar strategy could be envisioned starting from a suitably protected 2-hydroxypiperazine derivative.

Ring-Opening and Rearrangement Strategies: The DABCO cage is known to undergo ring-opening reactions. rsc.org A potential, albeit complex, route could involve the synthesis of a functionalized piperazine that can be induced to cyclize into the desired 2-hydroxy-DABCO structure.

A significant challenge will be the control of regioselectivity to ensure hydroxylation at the C-2 position. The development of a scalable and efficient synthesis will be the gateway to exploring the full potential of this compound.

Development of Highly Enantioselective Catalytic Systems

The introduction of a stereocenter at the C-2 position makes the enantioselective synthesis of this compound a critical area of research. Chiral DABCO derivatives are valuable as ligands and catalysts in asymmetric synthesis. researchgate.netacs.org The development of catalytic systems that can produce enantiomerically pure (R)- or (S)-1,4-diazabicyclo[2.2.2]octan-2-ol would be a major breakthrough.

Future research directions include:

Asymmetric Synthesis from Achiral Precursors: This could involve the use of chiral catalysts to direct the enantioselective hydroxylation of DABCO or the asymmetric cyclization of a prochiral piperazine derivative. Iridium-catalyzed asymmetric reactions using DABCO as a base have shown promise in generating chiral molecules, suggesting that metal-based catalytic systems could be effective. rsc.org

Kinetic Resolution of Racemic Mixtures: Similar to the resolution of 2,3-disubstituted DABCO derivatives using chiral acids, enzymatic or chemical kinetic resolution could be employed to separate the enantiomers of racemic this compound. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the chiral DABCO framework is another viable strategy.

The resulting enantiopure 2-hydroxy-DABCO could serve as a valuable chiral ligand or organocatalyst, potentially leading to new asymmetric transformations.

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and the advantages of continuous flow processing are increasingly important in modern chemical synthesis. eurjchem.comresearchgate.net DABCO and its derivatives have already been utilized in flow chemistry for various reactions, including Knoevenagel condensations and α-hydroxymethylations. beilstein-journals.orgrsc.org

Future research should aim to:

Develop Continuous Flow Synthesis of this compound: Translating a developed batch synthesis into a continuous flow process would offer benefits in terms of safety, scalability, and process control. The use of packed-bed reactors with immobilized reagents or catalysts could be explored.

Utilize Sustainable Solvents and Reagents: Research into synthetic routes that employ environmentally benign solvents, such as water or bio-derived solvents, and minimize the use of hazardous reagents is crucial. The use of DABCO in aqueous media has been reported, indicating the potential for developing greener synthetic protocols. eurjchem.com

Catalyst Recycling: For syntheses involving catalysts, developing methods for their efficient recovery and reuse will be a key aspect of creating a sustainable process.

The integration of this compound synthesis into a continuous and sustainable framework would be a significant advancement.

Computational Design and Prediction of New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for understanding the properties and reactivity of DABCO and its derivatives. researchgate.netnih.govacs.org These methods can be employed to accelerate the discovery and development of new derivatives of this compound.

Future computational studies could focus on:

Predicting Physicochemical Properties: Calculating properties such as pKa, redox potential, and solubility for the parent molecule and its potential derivatives.

Modeling Catalytic Activity: Simulating the interaction of this compound and its derivatives as ligands with metal centers or as organocatalysts in various reactions. This can help in identifying promising candidates for experimental investigation.

Designing Novel Derivatives with Tailored Properties: In silico design can be used to propose new derivatives with enhanced catalytic activity, selectivity, or other desired characteristics. For example, modifying the substituents on the nitrogen atoms or the carbon backbone could fine-tune the electronic and steric properties of the molecule.

A synergistic approach combining computational prediction with experimental validation will be instrumental in unlocking the full potential of this class of compounds.

Unforeseen Applications in Emerging Chemical Fields

The versatility of the DABCO scaffold suggests that this compound and its derivatives could find applications in a variety of emerging chemical fields beyond traditional catalysis.

Potential areas for exploration include:

Materials Science: The hydroxyl group provides a handle for incorporating the rigid DABCO cage into polymers or metal-organic frameworks (MOFs). This could lead to new materials with interesting thermal, optical, or porous properties. The use of DABCO in the synthesis of biocompatible polymers is an emerging area. sigmaaldrich.com

Supramolecular Chemistry: The ability of the nitrogen atoms to act as hydrogen bond acceptors and the hydroxyl group to act as both a donor and acceptor makes this compound an interesting building block for designing self-assembling systems and host-guest complexes.

Medicinal Chemistry: While outside the primary scope of this chemical analysis, the structural similarity to other biologically active bicyclic amines suggests that derivatives of this compound could be explored for their potential therapeutic properties.

Single-Atom Catalysis: DABCO has been used in the development of single-atom catalysts. sigmaaldrich.com The functionalized this compound could serve as a unique ligand to stabilize and modulate the activity of single metal atoms for various catalytic applications.

The exploration of these and other unforeseen applications will depend on the successful development of robust synthetic routes to access this promising molecule and its derivatives.

Q & A

Q. What are the recommended safety protocols for handling 1,4-Diazabicyclo[2.2.2]octan-2-OL in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use face shields if splashing is possible .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust. Ensure local exhaust ventilation is functional .
  • Containment: Use spark-proof tools and grounded equipment to mitigate electrostatic discharge risks due to flammability .
  • Emergency Response: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with water for 15 minutes and seek medical attention .
  • Waste Disposal: Small quantities can be evaporated in a controlled environment; larger volumes require incineration in a chemical waste facility .

Q. How can researchers determine the purity of this compound, and what analytical methods are most suitable?

Methodological Answer:

  • Gas Chromatography (GC): The compound’s purity (≥99%) can be verified using GC with flame ionization detection, as noted in supplier specifications .
  • Melting Point Analysis: Compare observed melting points (156–159°C) against literature values to assess impurities .
  • Spectroscopic Techniques: Use 1H^1H-NMR to confirm structural integrity and detect solvent residues (e.g., acetone or ethanol) .
  • Titration: Acid-base titration may quantify amine functionality, though this requires calibration against a standard .

Q. What solvent systems are compatible with this compound for synthetic applications?

Methodological Answer:

  • Polar Solvents: The compound is soluble in water, ethanol, acetone, and methyl ethyl ketone, making these ideal for reactions requiring polar media .
  • Non-Polar Solvents: Limited solubility in hexane or toluene restricts use in hydrophobic systems. Pre-dissolve in a polar solvent before adding to non-polar mixtures .
  • Stability Tests: Conduct compatibility tests with reaction solvents under intended conditions (e.g., reflux, inert atmosphere) to rule out decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound derivatives using factorial design?

Methodological Answer:

  • Variable Selection: Key factors include temperature, catalyst loading, and solvent polarity. Use a 2k^k factorial design to screen interactions .
  • Response Surface Methodology (RSM): Optimize yield and selectivity by modeling variables with central composite design (CCD). For example:
VariableLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)515
Solvent (Polarity Index)4.0 (Ethanol)6.6 (DMF)
  • Replication: Perform triplicate runs to assess reproducibility and reduce noise .

Q. How should researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

Methodological Answer:

  • Data Validation: Re-crystallize the compound under controlled conditions (e.g., slow evaporation in ethanol) and compare with reported triclinic (P1) structures (a = 7.332 Å, b = 10.512 Å) .
  • Computational Modeling: Use density functional theory (DFT) to simulate hydrogen bonding (N–H⋯O) and validate against experimental XRD data .
  • Synchrotron Studies: High-resolution XRD at low temperatures (100 K) can reduce thermal motion artifacts and clarify ambiguous bond lengths .

Q. What strategies mitigate interference from hygroscopicity during physicochemical characterization?

Methodological Answer:

  • Sample Handling: Store the compound in a desiccator with P2_2O5_5 and conduct experiments in a glovebox under nitrogen .
  • Thermogravimetric Analysis (TGA): Quantify water absorption by measuring mass loss at 110°C. Pre-dry samples under vacuum (24 hours) to establish baseline stability .
  • Karl Fischer Titration: Directly measure residual moisture content in solid samples .

Q. How can researchers design a robust framework for studying the compound’s role in catalytic cycles?

Methodological Answer:

  • Mechanistic Probes: Use isotopic labeling (e.g., 15N^{15}N-DABCO) to track nitrogen participation in catalysis via 15N^{15}N-NMR .
  • Kinetic Studies: Employ stopped-flow techniques to monitor intermediate formation rates under varying pH and temperature conditions .
  • In Situ Spectroscopy: Combine FT-IR or Raman spectroscopy with reaction monitoring to identify transient species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.